6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol
Description
Contextualization of Pyrimidine (B1678525) Scaffolds in Modern Chemical Biology and Materials Science
Pyrimidine scaffolds are of paramount interest in chemical biology due to their presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil). humanjournals.comsjomr.org.in This inherent biocompatibility makes pyrimidine analogues prime candidates for the development of new drugs, including antiviral, antibacterial, and anticancer agents. humanjournals.comsjomr.org.in Their ability to mimic natural pyrimidines allows them to interact with biological targets, thereby modulating cellular processes. wikipedia.orgresearchgate.net
In materials science, the electron-withdrawing nature of the pyrimidine ring, coupled with the potential for extensive π-conjugated systems, makes these derivatives promising for applications in optoelectronics. researchgate.net Functionalized pyrimidines have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as dyes in dye-sensitized solar cells. researchgate.net The presence of nitrogen atoms also allows for the formation of stable complexes with metals, opening avenues for the creation of novel coordination polymers and materials with unique catalytic or magnetic properties. researchgate.net
Significance of Functionalized Pyrimidine Derivatives in Contemporary Organic Chemistry
The functionalization of the pyrimidine core is a key area of research in organic chemistry. The introduction of various substituents allows for the fine-tuning of the molecule's electronic properties, solubility, and steric profile. This chemical diversity is crucial for developing compounds with specific biological activities or material properties. novapublishers.com
The synthesis of heteroaryl amines, such as 2-aminopyrimidines, is a significant focus due to their prevalence in bioactive molecules. acs.orgresearchgate.net Modern synthetic methods, including site-selective C-H functionalization, have enabled the creation of complex aminopyrimidines with high precision. acs.orgresearchgate.net The ability to introduce a range of functional groups onto the pyrimidine scaffold underpins its utility in drug discovery and the synthesis of complex organic materials. growingscience.com
Rationale for Investigating 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol
The investigation of this compound is driven by the unique combination of functional groups present in its structure. The 6-amino-pyrimidin-4-ol core is a well-established pharmacophore with a wide range of biological activities. The presence of an amino group at the C6 position and a hydroxyl group at the C4 position provides sites for hydrogen bonding, which is crucial for interacting with biological targets.
The 2-thioether linkage offers a versatile handle for further synthetic modifications. The sulfanyl (B85325) group can be oxidized to sulfoxides or sulfones, or it can be cleaved to allow for the introduction of other functional groups. The 3-bromobenzyl moiety is also of significant interest. The bromine atom can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse substituents. masterorganicchemistry.com This functional handle is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the benzylic position is known to be reactive and can undergo various transformations. masterorganicchemistry.comkhanacademy.org
Detailed Research Findings
While specific research dedicated solely to this compound is limited in publicly available literature, its synthesis and potential reactivity can be inferred from established chemical principles and studies on related compounds.
A plausible synthetic route to this compound starts from the commercially available 6-amino-2-thiouracil (B86922). This precursor can be S-alkylated with 3-bromobenzyl bromide to yield the target molecule. This type of S-alkylation of thiouracil derivatives is a well-documented and efficient reaction. ekb.eg
The table below outlines the key chemical entities involved in the synthesis and functionalization of the target compound.
| Compound Name | Role | Key Reactive Sites |
| 6-Amino-2-thiouracil | Starting material for the synthesis of the target compound. | Thiol group for S-alkylation, amino group for various coupling reactions. |
| 3-Bromobenzyl bromide | Alkylating agent to introduce the 3-bromobenzyl moiety. | Benzylic bromide for nucleophilic substitution. |
| This compound | The target compound with multiple functional groups for further derivatization. | Amino group, hydroxyl group, bromine atom for cross-coupling, benzylic position. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrN₃OS | bldpharm.com |
| Molecular Weight | 312.19 g/mol | bldpharm.com |
| CAS Number | 166751-41-3 | bldpharm.com |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Likely soluble in polar organic solvents. | Inferred |
The presence of multiple reactive sites on this compound makes it a valuable intermediate for the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in the formation of Schiff bases. The hydroxyl group can be converted into an ether or ester. The bromine atom on the benzyl (B1604629) ring is a key functional group for metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. The benzylic C-H bonds also present opportunities for selective oxidation or halogenation. masterorganicchemistry.comdatapdf.com
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-[(3-bromophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS/c12-8-3-1-2-7(4-8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPRMOUJVPHXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 6 Amino 2 3 Bromobenzyl Sulfanyl Pyrimidin 4 Ol
Retrosynthetic Strategies for 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.
Disconnection Approaches for the Pyrimidine (B1678525) Core and Side Chains
The primary disconnections for this compound focus on the formation of the pyrimidine ring and the installation of its substituents. The most logical disconnections are at the C-S bond of the thioether and the C-N bonds within the pyrimidine ring.
Disconnection of the C-S Bond: The bond between the sulfur atom and the pyrimidine C2 carbon is a prime candidate for disconnection. This suggests an S-alkylation reaction, where a 2-mercaptopyrimidine (B73435) precursor is reacted with a 3-bromobenzyl halide. This simplifies the target to two key fragments: 6-amino-2-mercaptopyrimidin-4-ol and 3-bromobenzyl bromide (or chloride).
Disconnection of the Pyrimidine Core: The pyrimidine ring itself can be deconstructed through several established methods. A common approach involves a [3+3] cycloaddition or condensation reaction. For a 2,4,6-trisubstituted pyrimidine, a logical disconnection across the N1-C2 and C4-C5 bonds points towards precursors like a guanidine (B92328) derivative and a β-ketoester or its equivalent. Specifically, the 6-amino-2-mercaptopyrimidin-4-ol precursor can be retrosynthetically disconnected to thiourea (B124793) and an ethyl cyanoacetate (B8463686) derivative.
These disconnections lead to a convergent synthetic strategy, where the pyrimidine core is first assembled and then functionalized with the bromobenzyl sulfanyl (B85325) side chain.
Selection of Key Starting Materials and Reagents
Based on the retrosynthetic analysis, the following starting materials and reagents are identified as crucial for the synthesis:
| Starting Material/Reagent | Purpose in Synthesis |
| Thiourea | Source of the N1-C2-N3 fragment of the pyrimidine ring. |
| Ethyl Cyanoacetate | Provides the C4-C5-C6 backbone of the pyrimidine ring. |
| Sodium Ethoxide | A common base used to facilitate the condensation reaction for pyrimidine ring formation. |
| 3-Bromobenzyl Bromide | The electrophile for the S-alkylation step to introduce the bromobenzyl sulfanyl moiety. |
| Base (e.g., NaOH, K₂CO₃) | Used to deprotonate the thiol group in the S-alkylation reaction. |
Multi-Step Synthetic Pathways Development
The forward synthesis of this compound can be systematically developed in three main stages, as outlined below.
Synthesis of the Pyrimidine Nucleus Precursors
The construction of the pyrimidine core is a critical first step. A widely used and efficient method is the condensation of a compound containing an N-C-N unit with a C-C-C unit. nih.gov
The reaction between thiourea and ethyl cyanoacetate in the presence of a strong base like sodium ethoxide is a classic approach to forming the 2-thiouracil (B1096) core. This reaction proceeds via a Claisen-type condensation followed by cyclization and dehydration to yield 6-amino-2-mercaptopyrimidin-4-ol. The amino group at C6 is derived from the cyano group of ethyl cyanoacetate.
Introduction of the Amino Functionality
In the chosen synthetic pathway starting from thiourea and ethyl cyanoacetate, the amino group at the 6-position is installed concurrently with the formation of the pyrimidine ring. The nitrogen atom of the amino group originates from the nitrile functionality of ethyl cyanoacetate. This is a common and atom-economical strategy for the synthesis of 6-aminopyrimidine derivatives.
Alternative strategies for introducing an amino group onto a pre-formed pyrimidine ring often involve nucleophilic aromatic substitution. For instance, a 6-chloropyrimidine derivative could be reacted with ammonia (B1221849) or an ammonia equivalent. However, the direct synthesis from acyclic precursors is generally more efficient for this target molecule.
Derivatization with the Bromobenzyl Sulfanyl Moiety
The final step in the proposed synthesis is the introduction of the 3-bromobenzyl sulfanyl group. This is typically achieved through an S-alkylation reaction. The precursor, 6-amino-2-mercaptopyrimidin-4-ol, exists in tautomeric equilibrium with its thione form. Treatment with a base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol group to form a thiolate anion. This nucleophilic thiolate then readily attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion and forming the desired C-S bond.
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated and purified by standard methods like recrystallization or column chromatography.
Reaction Condition Optimization and Yield Enhancement
A plausible and efficient route to this compound involves a two-step process: first, the synthesis of the 6-amino-2-mercaptopyrimidin-4-ol core, followed by its selective S-alkylation. The initial condensation of ethyl cyanoacetate with thiourea in the presence of a base like sodium ethoxide provides the key intermediate, 6-amino-2-thiouracil (B86922).
The subsequent S-alkylation is a critical step where optimization of reaction conditions can significantly enhance the yield and purity of the final product. This nucleophilic substitution reaction involves the reaction of the thiol or thiolate anion of 6-amino-2-thiouracil with 3-bromobenzyl halide (e.g., bromide or chloride). Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
A systematic study to optimize this S-alkylation step might involve screening various conditions, as illustrated in the hypothetical data table below. The goal is to maximize the formation of the desired S-alkylated product while minimizing potential side reactions, such as N-alkylation or dialkylation.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 25 | 12 | 65 |
| 2 | K₂CO₃ | DMF | 60 | 4 | 78 |
| 3 | NaH | THF | 0 to 25 | 6 | 55 |
| 4 | NaOH (1.1 eq) | Ethanol/H₂O | 50 | 8 | 85 |
| 5 | NaOH (1.1 eq) | Ethanol/H₂O | 80 | 3 | 92 |
| 6 | Et₃N | Acetonitrile | 80 | 12 | 45 |
This table is illustrative and presents hypothetical data based on typical optimization studies for S-alkylation of thiopyrimidines.
From this illustrative data, the use of sodium hydroxide in an ethanol/water mixture at an elevated temperature (Entry 5) appears to be the most effective condition, providing the highest yield in the shortest time. The aqueous conditions likely favor the formation of the thiolate anion, enhancing its nucleophilicity towards the 3-bromobenzyl bromide, leading to a more efficient reaction.
Regioselective and Chemoselective Considerations in Synthesis
The synthesis of this compound presents notable regioselective and chemoselective challenges. The key intermediate, 6-amino-2-thiouracil, is an ambident nucleophile with multiple reactive sites, including the sulfur atom, the ring nitrogen atoms (N1 and N3), and the exocyclic amino group.
Regioselectivity: The primary regioselective challenge is controlling the site of alkylation. The reaction with 3-bromobenzyl bromide could potentially occur on the sulfur atom (S-alkylation) or one of the ring nitrogen atoms (N-alkylation). Generally, S-alkylation is favored under basic conditions where the more nucleophilic thiolate anion is formed. nih.gov However, the choice of solvent and counter-ion can influence this selectivity. Polar, protic solvents often favor S-alkylation, whereas aprotic solvents can sometimes lead to mixtures of N- and S-alkylated products. researchgate.net Careful control of pH is crucial; strongly basic conditions might lead to deprotonation at nitrogen, increasing the likelihood of N-alkylation.
Chemoselectivity: Chemoselectivity concerns the preferential reaction of one functional group over others. The 6-amino group is also nucleophilic, but it is generally less reactive towards alkylation than the thiolate anion under these conditions. The pyrimidin-4-ol system exists in keto-enol tautomeric forms, which also influences the reactivity of the ring nitrogens. The synthesis must be designed to selectively target the thiol group for alkylation without affecting the amino group or the pyrimidine ring itself. The inherent high nucleophilicity of the thiolate makes this selective transformation feasible under the optimized conditions discussed previously.
Exploration of Alternative Synthetic Routes
While the primary route through S-alkylation of a pre-formed 6-amino-2-thiouracil ring is common, several alternative strategies could be envisaged for the synthesis of this compound.
Guanidine-based Cyclization: An alternative approach involves the condensation of a β-keto ester or a related three-carbon synth on with a pre-functionalized guanidine derivative. In this route, one could synthesize S-(3-bromobenzyl)isothiourea first. This intermediate could then be reacted with a suitable partner like ethyl cyanoacetate or malononitrile (B47326) under basic conditions to construct the pyrimidine ring directly with the desired sulfanyl group already in place. This method changes the order of bond formation and can sometimes offer advantages in terms of regioselectivity.
From a Dichloropyrimidine Intermediate: A different strategy could start from a readily available dichloropyrimidine, such as 4,6-dichloro-2-(methylthio)pyrimidine. A sequence involving nucleophilic substitution of the chlorine atoms could be employed. For example, selective hydrolysis of the C4-chloro group to an alcohol, followed by amination at C6, and finally, a thiol exchange or modification at the C2 position could potentially lead to the target molecule. This route offers flexibility for creating analogues but may involve more steps.
[5+1] Heterocyclization: More advanced methods for constructing 2-thiopyrimidines involve [5+1] heterocyclization processes. nih.gov This could involve reacting a 1,5-binucleophilic starting material with a one-carbon electrophile like carbon disulfide or thiophosgene. nih.govresearchgate.net While potentially efficient, the synthesis of the required complex 1,5-binucleophile might be challenging.
Green Chemistry Principles in Synthetic Route Design and Execution
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.
Atom Economy: The primary synthetic route, involving the condensation of ethyl cyanoacetate and thiourea followed by S-alkylation, is relatively atom-economical. The main byproduct in the first step is ethanol, and in the second, a salt (e.g., NaBr).
Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents like DMF. Optimization studies could focus on replacing these with greener alternatives such as ethanol, water, or ionic liquids. biosynth.com The use of a milder base like potassium carbonate instead of sodium hydride also enhances safety.
Energy Efficiency: Microwave-assisted synthesis is a well-established green technique that can significantly reduce reaction times and energy consumption in heterocyclic synthesis. researchgate.net Both the initial ring formation and the subsequent S-alkylation step are candidates for optimization using microwave irradiation, which could lead to higher yields and shorter reaction times.
Catalysis: Exploring catalytic approaches can be beneficial. While the proposed synthesis uses stoichiometric base, investigating catalytic phase-transfer conditions for the S-alkylation could reduce waste and simplify purification.
Waste Reduction: Performing the synthesis as a one-pot reaction, where the 6-amino-2-thiouracil is generated and then alkylated in situ without isolation, could streamline the process, reduce solvent usage, and minimize waste generation.
By consciously incorporating these principles, the synthesis can be made more sustainable, cost-effective, and environmentally benign without compromising the yield or purity of the final product.
Advanced Spectroscopic and X Ray Crystallographic Analysis for Structural Elucidation of 6 Amino 2 3 Bromobenzyl Sulfanyl Pyrimidin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. For 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol, a suite of NMR experiments would be employed to map out its complex structure.
1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Chemical Environment
Detailed analysis of one-dimensional NMR spectra provides the initial framework for the molecular structure. In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring, the amino group, the benzyl (B1604629) moiety, and the methylene (B1212753) bridge. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the 3-bromobenzyl group would appear as a complex multiplet pattern in the downfield region. The methylene protons (-S-CH₂-) would likely present as a singlet, with its chemical shift indicative of the adjacent sulfur atom and benzyl ring. The pyrimidine ring proton and the amino protons would also exhibit characteristic chemical shifts.
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbonyl carbon (C4-OH), the carbon bearing the amino group (C6), and the carbon attached to the sulfanyl (B85325) group (C2) would be particularly informative. The carbons of the 3-bromobenzyl group would also show characteristic signals, with the carbon directly bonded to the bromine atom being significantly influenced by the halogen's electronegativity.
While less common, ¹⁵N NMR could provide further insights into the nitrogen environments of the pyrimidine ring and the amino group, offering a more complete picture of the heterocyclic core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine-H | 7.5-8.5 | - |
| NH₂ | 5.0-7.0 (broad) | - |
| Benzyl-H | 7.0-7.8 | - |
| -S-CH₂- | 4.0-4.5 | 30-40 |
| Pyrimidine-C2 | - | 160-170 |
| Pyrimidine-C4 | - | 165-175 |
| Pyrimidine-C5 | - | 90-100 |
| Pyrimidine-C6 | - | 155-165 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, for example, within the 3-bromobenzyl ring, confirming the relative positions of the aromatic protons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.
The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is key to establishing long-range connectivity. It would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the methylene protons (-S-CH₂-) and the carbons of the benzyl ring, as well as the C2 carbon of the pyrimidine ring, would definitively establish the sulfanyl linkage.
Finally, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about through-space proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for example, the spatial relationship between the benzyl group and the pyrimidine ring.
Dynamic NMR for Conformational Exchange Processes
The flexibility of the benzyl-sulfanyl side chain may lead to different conformations in solution. Dynamic NMR studies, involving variable temperature experiments, could reveal information about the rotational barriers around the C-S and S-CH₂ bonds. Changes in the NMR line shapes as a function of temperature can be analyzed to determine the kinetics of any conformational exchange processes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.
The Fourier-Transform Infrared (FTIR) spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the hydroxyl group would likely be a broad band in the 3200-3600 cm⁻¹ region. The C=O stretching vibration of the pyrimidin-4-ol tautomer would be observed around 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations from both the pyrimidine and benzyl rings would be present in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-Br stretch of the bromobenzyl group would appear in the lower frequency region, typically below 700 cm⁻¹.
Raman spectroscopy would provide complementary information. For instance, the C-S bond would likely give a more intense signal in the Raman spectrum compared to the FTIR spectrum. Analysis of both FTIR and Raman spectra can also provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, in the solid state.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch (amino) | 3300-3500 | 3300-3500 |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | 3200-3600 (weak) |
| C=O stretch | 1650-1700 | 1650-1700 |
| Aromatic C=C stretch | 1400-1600 | 1400-1600 (strong) |
| C-S stretch | 600-800 | 600-800 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is essential for confirming the elemental composition of the molecule. HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to determine the exact molecular formula (C₁₁H₁₀BrN₄OS).
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. The molecule would likely undergo characteristic fragmentation upon ionization. For example, cleavage of the benzylic C-S bond would be a probable fragmentation pathway, leading to the formation of a bromobenzyl cation and a 6-amino-2-sulfanylpyrimidin-4-ol radical cation. Other fragmentations could involve loss of small neutral molecules from the pyrimidine ring.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
The crystal structure would also reveal the preferred conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, and potentially π-π stacking between the aromatic rings, would be clearly visualized. This information is crucial for understanding the solid-state properties of the compound.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Conformational Analysis in the Crystalline State
The central pyrimidine ring, being aromatic, is expected to be largely planar. The exocyclic amino (-NH₂) and hydroxyl (-OH) groups would lie nearly in the plane of the ring to maximize electronic conjugation. The most significant conformational flexibility arises from the sulfanyl linker group (-S-CH₂-). The orientation of the 3-bromobenzyl moiety relative to the pyrimidine core is defined by two key torsion angles:
C2-S-CH₂-C(benzyl) : Rotation around the S-CH₂ bond.
S-CH₂-C(benzyl)-C(aromatic) : Rotation around the CH₂-C(benzyl) bond.
In a hypothetical crystalline arrangement, these torsion angles would adopt values that minimize steric hindrance while allowing for favorable intermolecular packing interactions. The 3-bromobenzyl group itself possesses rotational freedom, but would likely be oriented to facilitate the supramolecular interactions discussed below. The sulfur atom introduces a non-linearity that, combined with the flexible methylene bridge, allows the bromophenyl and pyrimidine rings to adopt a non-coplanar arrangement, which is crucial for establishing a stable three-dimensional crystal packing.
Table 1: Predicted Key Torsion Angles for this compound in a Hypothetical Crystalline State
| Torsion Angle | Predicted Value (°) | Description |
| N1-C2-S-CH₂ | ~175° | Defines the orientation of the sulfanyl linker relative to the pyrimidine ring. |
| C2-S-CH₂-C1' | ~85° | Describes the turn of the benzyl group away from the pyrimidine plane. |
| S-CH₂-C1'-C2' | ~110° | Orients the plane of the bromophenyl ring. |
Note: Data presented is based on theoretical modeling and analysis of analogous structures, as a specific crystal structure for this compound is not publicly available.
Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound would be dominated by a network of non-covalent interactions that collectively stabilize the lattice. The functional groups present—amino, hydroxyl, pyrimidine nitrogens, the bromine atom, and aromatic rings—are all potent sites for supramolecular interactions.
Hydrogen Bonding: The aminopyrimidinol core is rich in hydrogen bond donors (the -NH₂ and -OH groups) and acceptors (the ring nitrogens and the oxygen of the hydroxyl group). This enables the formation of robust and predictable hydrogen-bonding networks. It is highly probable that the molecules would form extended chains or sheets. For instance, the amino group of one molecule could donate a hydrogen to a ring nitrogen of a neighboring molecule, while its hydroxyl group engages in a classic O-H···N or O-H···O interaction, often leading to the formation of well-defined motifs like rings and chains.
Halogen Bonding: The bromine atom on the benzyl ring is a key participant in directed intermolecular interactions. As a halogen bond donor, the bromine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. acs.orgacs.org This allows it to form an attractive, directional interaction with a Lewis basic site, such as a nitrogen or oxygen atom on an adjacent pyrimidine ring. This type of interaction, denoted as C-Br···N or C-Br···O, plays a crucial role in organizing molecules in the solid state, often competing with and complementing hydrogen bonds. mdpi.comnih.gov
π-π Stacking: Both the pyrimidine and the 3-bromophenyl rings are capable of engaging in π-π stacking interactions. researchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-systems of the aromatic rings. In the crystal lattice, molecules would likely arrange so that the pyrimidine ring of one molecule stacks with either the pyrimidine or the bromophenyl ring of a neighbor. The geometry of this stacking can be parallel-displaced or T-shaped to maximize favorable interactions. The presence of the flexible sulfanyl linker allows the two aromatic systems within the same molecule to orient themselves optimally to participate in intermolecular stacking with different neighboring molecules, further strengthening the crystal lattice.
Table 2: Predicted Supramolecular Interaction Parameters for this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| Hydrogen Bond | N-H (amino) | N (pyrimidine) | ~2.9 - 3.1 | ~160 - 175 |
| Hydrogen Bond | O-H (hydroxyl) | N (pyrimidine) | ~2.7 - 2.9 | ~170 - 180 |
| Halogen Bond | C-Br | N (pyrimidine) | ~3.0 - 3.3 | ~165 - 175 |
| π-π Stacking | Pyrimidine Ring | Bromophenyl Ring | ~3.4 - 3.8 | - |
Note: Data is hypothetical, based on typical bond lengths and geometries for such interactions found in related crystal structures. Distances for hydrogen and halogen bonds are between heavy atoms. The π-π stacking distance refers to the centroid-to-centroid separation.
Computational and Theoretical Investigations of 6 Amino 2 3 Bromobenzyl Sulfanyl Pyrimidin 4 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate a variety of properties of 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol, from its reactivity to its spectroscopic signatures.
Electronic Structure Analysis (Frontier Molecular Orbitals, Electrostatic Potential Surfaces)
The electronic structure of a molecule is fundamental to its chemical behavior. DFT is adept at mapping this structure, providing key insights into reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich amino-pyrimidinol ring and the LUMO potentially distributed across the pyrimidine (B1678525) and bromobenzyl moieties.
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual representation of the charge distribution on a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the title compound, the MEP surface would likely indicate negative potential around the nitrogen and oxygen atoms of the pyrimidine ring, suggesting these are sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.
Table 1: Illustrative Data from DFT-Based Electronic Structure Analysis
| Parameter | Predicted Location/Value | Significance |
| HOMO Energy | Typically a negative value (e.g., -6.5 eV) | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | Typically a less negative or positive value (e.g., -1.2 eV) | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The difference between LUMO and HOMO energies (e.g., 5.3 eV) | A larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov |
| MEP Surface | Negative potential on N and O atoms; Positive potential on NH₂ protons | Identifies sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack. |
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic parameters, which can be invaluable for the characterization of a newly synthesized compound. By comparing the calculated spectra with experimental data, the structure and purity of the compound can be confirmed.
NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies calculated using DFT correspond to the peaks in an IR spectrum. This can help in identifying the presence of specific functional groups, such as the N-H stretches of the amino group and the C=O stretch of the pyrimidinol ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This provides information about the electronic structure and conjugation within the molecule.
Tautomerism and Isomerism Stability Assessment
The 6-amino-pyrimidin-4-ol core of the title compound can exist in different tautomeric forms, such as the keto and enol forms. DFT calculations can be used to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase or in different solvents. Similarly, the rotational isomers (conformers) arising from the rotation around the C-S and S-CH₂ bonds can be investigated to identify the lowest energy conformation of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations can provide insights into the conformational flexibility of this compound and the influence of its environment.
By simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. nih.gov This is crucial for understanding the molecule's behavior in a biological environment. The simulations can track the fluctuations of the molecule's structure, identifying the most populated conformational states and the energy barriers between them.
Molecular Docking Studies for Hypothetical Receptor-Ligand Interactions (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com This is a key tool in drug discovery for predicting how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
Binding Affinity Predictions and Interaction Hotspots
In a hypothetical scenario where this compound is investigated as a potential inhibitor of a specific enzyme, molecular docking could be employed to predict its binding mode and affinity. The docking process involves placing the molecule in the active site of the target protein and scoring the different poses based on a scoring function that estimates the binding energy.
The results of a docking study would highlight the key interactions between the ligand and the protein. For instance, the amino and hydroxyl groups of the pyrimidine ring could form hydrogen bonds with amino acid residues in the active site. The bromobenzyl group might engage in hydrophobic or halogen bonding interactions. These "interaction hotspots" are crucial for understanding the basis of molecular recognition and for guiding further optimization of the ligand's structure to improve its binding affinity. nih.gov
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study
| Parameter | Predicted Outcome | Significance |
| Binding Energy | A negative value (e.g., -8.5 kcal/mol) | A more negative value suggests a stronger binding affinity of the ligand to the receptor. |
| Key Interactions | Hydrogen bonds with specific amino acid residues (e.g., Asp145, Ser190); Hydrophobic interactions with other residues (e.g., Phe265, Leu300) | Identifies the specific amino acids and types of interactions that stabilize the ligand-receptor complex. |
| Predicted Pose | The 3D orientation of the ligand within the binding site | Provides a structural basis for the observed or predicted activity and guides structure-based drug design. |
Chemical Reactivity and Derivatization Studies of 6 Amino 2 3 Bromobenzyl Sulfanyl Pyrimidin 4 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol is activated towards electrophilic attack by the presence of the electron-donating amino and hydroxyl groups. These groups direct electrophiles to the C5 position, which is ortho and para to these activating groups. However, the sulfanyl (B85325) group at the C2 position can modulate this reactivity.
Nucleophilic substitution reactions on the pyrimidine ring itself are less common due to its electron-rich character. However, should a suitable leaving group be present on the ring, nucleophilic aromatic substitution (SNAr) can occur, particularly if activated by electron-withdrawing groups. In the case of the title compound, the focus of nucleophilic attack is more likely on other parts of the molecule. Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives are known to undergo SNAr reactions with various nucleophilic amines under conventional conditions. mdpi.com
Functional Group Transformations of the Amino and Hydroxyl Moieties
The amino and hydroxyl groups of this compound are amenable to a variety of functional group transformations. The primary amino group can undergo acylation, alkylation, and diazotization reactions. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones in the presence of a reducing agent would lead to secondary or tertiary amines.
The hydroxyl group, existing in tautomeric equilibrium with its keto form (pyrimidin-4-one), can be O-alkylated or O-acylated. researchgate.net The chemoselectivity of these reactions (N- vs. O-alkylation/acylation) can often be controlled by the choice of reagents and reaction conditions. For example, O-alkylation of similar pyrimidinone systems has been achieved using alkyl halides in the presence of a base. nih.gov The use of activating agents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can facilitate the conversion of the hydroxyl group into a better leaving group, enabling subsequent nucleophilic substitution. nih.gov
Table 1: Potential Functional Group Transformations of Amino and Hydroxyl Moieties
| Moiety | Reagent(s) | Product Type |
|---|---|---|
| Amino | Acyl chloride/anhydride | Amide |
| Amino | Aldehyde/ketone, NaBH4 | Secondary/tertiary amine |
| Hydroxyl | Alkyl halide, base | O-alkyl ether |
| Hydroxyl | Acyl chloride, base | O-acyl ester |
Reactions at the Sulfanyl Linkage: Oxidation and Cleavage
The sulfanyl linkage is a key reactive site in the molecule. It can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are valuable intermediates, as the sulfonyl group can act as a good leaving group in nucleophilic substitution reactions.
Cleavage of the C-S bond is also a possible transformation. Reductive cleavage can be achieved using various reducing agents, potentially leading to the formation of 6-amino-2-mercaptopyrimidin-4-ol. chemrxiv.orgresearchgate.net Oxidative cleavage, on the other hand, might occur under more vigorous oxidation conditions. The introduction of oxygen atoms onto the sulfur weakens the C-S bond, facilitating its cleavage. nih.gov
Table 2: Reactions at the Sulfanyl Linkage
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | H2O2, acetic acid | Sulfoxide/Sulfone |
| Reductive Cleavage | e.g., Na/NH3 | 2-Mercaptopyrimidine (B73435) |
Reactions Involving the Bromobenzyl Substituent
The bromobenzyl group offers a versatile handle for further molecular elaboration through reactions at the benzylic carbon and the bromine atom on the aromatic ring.
The bromine atom on the benzyl (B1604629) ring is a prime site for metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, can be used to form a new carbon-carbon bond. nih.govyoutube.comorganic-chemistry.org This reaction is highly tolerant of various functional groups, making it suitable for the late-stage functionalization of the molecule. researchgate.net
Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between the bromobenzyl group and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction provides a direct route to arylalkyne derivatives.
Table 3: Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | Pd catalyst, base | Biaryl |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |
The benzylic bromide is susceptible to nucleophilic substitution reactions. quora.comstackexchange.com The reactivity is enhanced by the stability of the potential benzylic carbocation intermediate. A wide range of nucleophiles, including amines, alcohols, thiols, and cyanide, can displace the bromide to introduce new functional groups at this position. The reaction can proceed through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile.
Cyclization Reactions and Annulation to Form Fused Heterocycles
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. derpharmachemica.comdntb.gov.uajchr.orgnih.gov Intramolecular cyclization can be induced between the amino group and a suitably introduced electrophilic center, or between the hydroxyl group and an appropriate functional group.
For example, derivatization of the amino group followed by reaction with a difunctional reagent could lead to the formation of a new ring fused to the pyrimidine core. nih.gov Furthermore, transformation of the bromobenzyl moiety could introduce a functional group that can then react with the amino or hydroxyl group to form a fused ring system. The synthesis of fused pyrimidines is a significant area of research due to the diverse biological activities exhibited by these compounds. derpharmachemica.comnih.gov
Molecular Interaction Studies of 6 Amino 2 3 Bromobenzyl Sulfanyl Pyrimidin 4 Ol Analogues in Vitro
Enzyme Modulation and Inhibition Kinetics (e.g., Recombinant Enzymes, Cell Lysates)
Analogues of 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol have been evaluated for their ability to modulate the activity of various enzymes, demonstrating a range of inhibitory profiles.
Research has identified several key enzyme targets for pyrimidine (B1678525) derivatives. Notably, these compounds have shown inhibitory activity against kinases, a class of enzymes often implicated in cancer and inflammatory diseases. For instance, various pyrimidine analogues have been identified as inhibitors of Janus kinase 2 (JAK2), IκB kinase ε (IKKε), TANK-binding kinase 1 (TBK1), and Unc-51 like autophagy activating kinase 1 (ULK1). nih.gov Further screening has revealed potent inhibition of Aurora kinase B (AURKB) and other understudied kinases such as AAK1, BMP2K, DRAK1–2, MARK1–4, MLK1, MLK3, and NUAK1. nih.gov
Another significant target for pyrimidine-based compounds is the cyclooxygenase (COX) enzyme, with certain derivatives showing selective inhibition of COX-2, an enzyme involved in inflammation and pain. nih.govnih.gov Additionally, studies have explored the inhibitory effects of pyrimidine derivatives on Glutathione Reductase (GR), an enzyme crucial for maintaining cellular redox balance. juniperpublishers.com Some pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the Src non-receptor tyrosine kinase. mdpi.com Furthermore, certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. researchgate.net
Kinetic studies have been performed to quantify the inhibitory potency of these analogues. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters determined in these assays. For example, a series of 4-amino-thieno[2,3-d]pyrimidines demonstrated inhibitory activity against the Tie-2 receptor tyrosine kinase, with one of the most active compounds showing an IC50 value of 0.07 μM. nih.gov In studies on pyrazolo[3,4-d]pyrimidine derivatives targeting COX enzymes, IC50 values were determined to quantify their inhibitory potential. nih.gov
Research on Glutathione Reductase inhibitors revealed Ki values for pyrimidine derivatives in the micromolar range, with 4-amino-2,6-dichloropyrimidine (B161716) being the most effective inhibitor. juniperpublishers.com For a novel series of 6-amino-4-(pyrimidin-4-yl)pyridones targeting glycogen (B147801) synthase kinase-3β (GSK-3β), a lead compound exhibited an IC50 value of 17.2 nM in a cell-free enzyme assay. researchgate.net
The following table summarizes kinetic data for some pyrimidine analogues against various enzyme targets.
| Compound Class | Target Enzyme | IC50 | Ki | Reference |
| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 0.07 µM | - | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | COX-2 | Varies | - | nih.gov |
| Pyrimidine derivatives | Glutathione Reductase | - | 0.979±0.23 - 2.984±0.83 μM | juniperpublishers.com |
| 6-Amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | 17.2 nM | - | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine (SI388) | Src kinase | Potent inhibition | - | mdpi.com |
| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives | Aldose Reductase (ALR2) | Micromolar/submicromolar range | - | researchgate.net |
Receptor Binding Assays Using Isolated Receptors or Membranes
While much of the research on pyrimidine analogues has focused on enzyme inhibition, studies on their interaction with cellular receptors are also crucial. Receptor binding assays, using isolated receptors or cell membranes, help to determine the affinity and specificity of these compounds for various receptor targets. For instance, certain thienopyrimidine derivatives have been investigated as negative allosteric modulators of the dopamine (B1211576) D2 receptor. nih.gov These assays are critical for understanding the full pharmacological profile of this class of compounds.
Cellular Pathway Modulation in In Vitro Cell Line Models
The effects of pyrimidine analogues extend beyond single molecular targets to the modulation of complex cellular pathways. In vitro studies using various cell lines have provided insights into how these compounds affect signal transduction and gene expression.
Analogues of this compound have been shown to modulate key signaling pathways. For example, a 2-(4-bromobenzyl) tethered thienopyrimidine derivative was found to induce apoptosis, as confirmed by western blot analysis showing a dose-dependent increase in cleaved caspase-3 levels. nih.gov This same compound also induced G2/M phase cell cycle arrest in MCF-7 cells. nih.gov
In studies on glioblastoma cells, a pyrazolo[3,4-d]pyrimidine derivative, SI388, was shown to significantly inhibit Src kinase activity, which in turn affects downstream signaling pathways related to cell viability and tumorigenicity. mdpi.com Furthermore, some pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as PGE2, nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov
The following table provides examples of cellular pathway modulation by pyrimidine analogues.
| Compound Analogue | Cell Line | Pathway/Effect Observed | Method | Reference |
| 2-(4-bromobenzyl) thienopyrimidine | FaDu | Apoptosis induction (increased cleaved caspase-3) | Western Blot | nih.gov |
| 2-(4-bromobenzyl) thienopyrimidine | MCF-7 | G2/M cell cycle arrest | Flow Cytometry | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (SI388) | Glioblastoma | Inhibition of Src kinase activity | - | mdpi.com |
| Pyrimidine derivatives | Various | Inhibition of PGE2, NO, NF-κB | Various | nih.gov |
The modulation of signaling pathways by pyrimidine analogues can lead to changes in gene expression. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are employed to study these effects. For example, the inhibition of signaling pathways like NF-κB by pyrimidine derivatives would be expected to alter the expression of downstream pro-inflammatory genes. nih.gov While specific gene expression studies on analogues of this compound are not detailed in the provided search results, this remains an important area for future research to fully understand their cellular impact.
Cell-Based Reporter Gene Assays
No specific studies employing cell-based reporter gene assays to evaluate the activity of this compound or its close analogues were identified. Reporter gene assays are a common tool to study the impact of a compound on specific cellular signaling pathways. In such assays, the activity of a promoter of interest is linked to the expression of a readily measurable reporter protein (e.g., luciferase or green fluorescent protein). A change in the reporter signal in the presence of a compound can indicate that it modulates the corresponding pathway.
While no direct data exists for the compound , research on other pyrimidine derivatives has utilized such assays to, for example, investigate impacts on transcription factors or signaling pathways involved in cancer and inflammation. These studies, however, are on molecules with different substitution patterns and cannot be directly extrapolated to this compound.
Interactions with Macromolecules: DNA, RNA, and Proteins (e.g., Biophysical Characterization)
There is a lack of specific biophysical data characterizing the interaction of this compound with DNA, RNA, or proteins. Biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are typically used to determine the binding affinity, mode of interaction, and conformational changes upon binding.
General studies on aminopyrimidine derivatives have shown that they can interact with various biological macromolecules:
Proteins: This is the most studied area for pyrimidine derivatives. They are well-known as "privileged scaffolds" in medicinal chemistry, particularly as inhibitors of protein kinases. uniroma1.it The pyrimidine core can mimic the purine (B94841) base of ATP, allowing it to bind to the ATP-binding site of kinases. uniroma1.it The substituents on the pyrimidine ring play a crucial role in determining the binding affinity and selectivity for specific kinases. Molecular docking studies on various aminopyrimidine analogues have predicted hydrogen bonding and hydrophobic interactions with key amino acid residues in the active sites of proteins like β-glucuronidase and various kinases. nih.govresearchgate.net For instance, 2-sulfonylpyrimidines have been studied for their ability to covalently bind to cysteine residues in proteins. nih.govacs.org
DNA and RNA: The pyrimidine ring is a fundamental component of nucleic acids. nih.gov Synthetic pyrimidine derivatives have been investigated for their ability to interact with DNA and RNA. Studies on some fused pyrimidine derivatives have suggested that they can bind to DNA, potentially through electrostatic and groove binding modes, leading to a partial destabilization of the DNA double helix. researchgate.net However, without experimental data, the specific mode and affinity of this compound for nucleic acids remain unknown.
Due to the absence of specific research on this compound, no data tables can be generated. The information presented is based on the general properties of the broader chemical class of pyrimidine derivatives and does not reflect experimental results for the specific compound of interest.
Structure Activity Relationship Sar Analysis of 6 Amino 2 3 Bromobenzyl Sulfanyl Pyrimidin 4 Ol Derivatives
Systematic Substituent Variation on the Pyrimidine (B1678525) Core
The pyrimidine ring is a cornerstone of numerous biologically active molecules, and its substitution pattern profoundly dictates the compound's properties and interactions with biological targets. nih.gov For the 6-amino-2-sulfanylpyrimidin-4-ol scaffold, key positions for modification include the C5 and C6 positions, as well as the exocyclic amino group.
Studies on related 6-aminopyrimidin-4-one derivatives have shown that the nature of substituents at the C5 and C6 positions significantly impacts biological activity. For instance, in a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives evaluated as platelet aggregation inhibitors, modifications at these positions were critical for potency. nih.gov The introduction of small alkyl groups or functionalized side chains can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity to target proteins.
The exocyclic 6-amino group is a key hydrogen bond donor and can be crucial for target recognition. Acetylation or substitution of this amino group with other functionalities can modulate the electronic properties of the pyrimidine ring and introduce new interaction points. However, such modifications can also lead to a loss of essential interactions, highlighting the need for careful consideration of the target's binding site topology.
Modifications of the Sulfanyl (B85325) Linker and its Impact on Interactions
The sulfanyl linker (-S-) in 6-amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol plays a pivotal role in orienting the benzyl (B1604629) moiety relative to the pyrimidine core. The length, flexibility, and nature of this linker are critical determinants of biological activity.
Oxidation of the sulfur atom to a sulfinyl (-SO-) or sulfonyl (-SO2-) group can drastically alter the compound's electronic and conformational properties. These oxidized derivatives introduce hydrogen bond accepting capabilities and can engage in different interactions within a receptor binding pocket compared to the parent thioether. Modifications at the 2-position of 4-sulfonamidopyrimidine derivatives, including the introduction of alkylthio groups, have been shown to vary the affinity for the endothelin receptor. nih.gov
Replacing the sulfur atom with other linkers, such as an oxygen atom (ether), a methylene (B1212753) group (alkyl), or an amino group (amine), would significantly change the geometry and electronic character of the molecule. For example, the bond angles and rotational freedom of an ether linker differ substantially from those of a thioether, which would reorient the bromobenzyl group and impact its interactions with the target. While direct comparative studies on this specific scaffold are limited, research on similar heterocyclic systems indicates that the nature of the linker is a key determinant of biological activity. mdpi.com
Structural Elaboration of the Bromobenzyl Moiety
The bromobenzyl group is a critical component of the molecule, likely involved in hydrophobic and halogen bonding interactions with the biological target. Elaboration of this moiety offers a rich avenue for SAR exploration.
Positional Isomerism of Bromine and Other Halogens
The position of the bromine atom on the benzyl ring is expected to have a significant impact on activity. The 3-bromo (meta) substitution pattern of the parent compound dictates a specific electronic distribution and steric profile. Moving the bromine to the 2- (ortho) or 4- (para) position would alter these properties and could either enhance or diminish binding affinity depending on the complementary features of the receptor pocket.
Replacing bromine with other halogens (fluorine, chlorine, or iodine) would systematically vary the size, lipophilicity, and electronegativity of the substituent. Generally, fluorine can act as a hydrogen bond acceptor, while the larger halogens are more polarizable and can participate in stronger halogen bonds. The optimal halogen and its position are highly dependent on the specific biological target.
Introduction of Diverse Aromatic and Heteroaromatic Rings
Replacing the bromobenzyl group with other substituted phenyl rings or with various aromatic and heteroaromatic systems can lead to the discovery of derivatives with improved activity and selectivity. For instance, in a series of 2-(benzylthio)pyrimidine derivatives with antibacterial activity, the nature of the substituent on the benzyl ring was found to be important. nih.gov
Table 1: Hypothetical SAR Data for Bromobenzyl Moiety Modifications
| Compound | R1 (Halogen Position) | R2 (Other Substituent) | Relative Activity |
|---|---|---|---|
| 1 | 3-Br | H | +++ |
| 2 | 2-Br | H | ++ |
| 3 | 4-Br | H | +++ |
| 4 | 3-Cl | H | ++ |
| 5 | 3-F | H | + |
| 6 | 3-I | H | +++ |
| 7 | 3-Br | 4-OCH3 | ++++ |
| 8 | 3-Br | 4-NO2 | + |
| 9 | - | Pyridin-3-yl | +++ |
| 10 | - | Thiophen-2-yl | ++ |
This table is illustrative and based on general SAR principles for similar compound classes.
Conformational Rigidity and Flexibility Studies on Activity
Introducing conformational constraints can be a powerful strategy to lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict rotation. Conversely, increasing flexibility by extending the linker might be beneficial if the binding pocket is large and requires a certain degree of adaptability. Computational methods, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations of these molecules and how they interact with their biological targets.
Application of Chemoinformatics and Machine Learning in SAR Elucidation
The systematic exploration of the SAR of this compound derivatives can generate a large amount of data. Chemoinformatics and machine learning (ML) offer powerful tools to analyze these complex datasets and build predictive models. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the structural features (descriptors) of the molecules and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. scirp.org Molecular descriptors can encode various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Machine learning algorithms, such as support vector machines, random forests, and neural networks, can handle complex, non-linear relationships between structure and activity. nih.govscirp.org These methods can be trained on a dataset of known active and inactive compounds to develop classification or regression models. Such models can aid in the identification of key structural features responsible for the desired biological effect and guide the design of new derivatives with enhanced potency. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-aminopyrimidin-4-one |
Future Research Directions and Potential Academic Applications
Design and Synthesis of Advanced Analogues with Tuned Molecular Properties
The structural framework of 6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol offers multiple sites for chemical modification to create advanced analogues with fine-tuned molecular properties. Future research could systematically explore substitutions at the amino group, the pyrimidine (B1678525) ring, and the bromobenzyl moiety to modulate characteristics such as solubility, electronic properties, and biological target affinity.
Key strategies for analogue design could include:
Modification of the 6-Amino Group: Acylation, alkylation, or arylation of the amino group can alter the molecule's hydrogen bonding capabilities and steric profile.
Substitution on the Pyrimidine Core: Introduction of various functional groups at the C5 position of the pyrimidine ring could significantly influence the molecule's electronic distribution and reactivity. nih.gov
Variation of the Benzyl (B1604629) Substituent: Replacing the bromo group on the benzyl ring with other electron-donating or electron-withdrawing groups can systematically alter the electronic properties of the entire molecule.
The synthesis of these analogues would likely follow established pyrimidine chemistry, starting from a suitable pyrimidine precursor which is then functionalized. For instance, a potential synthetic route could involve the condensation of a β-dicarbonyl compound with a substituted thiourea (B124793), followed by the introduction of the bromobenzyl group.
Table 1: Proposed Analogues and their Potential Properties
| Analogue | Modification | Potential Property Change | Synthetic Strategy |
|---|---|---|---|
| N-acetyl-6-amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol | Acetylation of the 6-amino group | Increased lipophilicity, altered H-bond donor capacity | Reaction with acetic anhydride |
| 6-Amino-5-fluoro-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol | Fluorination at the C5 position | Enhanced metabolic stability and binding affinity | Starting from a 5-fluorinated pyrimidine precursor |
| 6-Amino-2-[(3-nitrobenzyl)sulfanyl]pyrimidin-4-ol | Replacement of bromo with a nitro group | Increased electron-withdrawing character | Use of 3-nitrobenzyl bromide in synthesis |
Exploration of Novel Reaction Pathways for Pyrimidine Scaffolds
The synthesis of this compound and its analogues provides an opportunity to explore novel reaction pathways for pyrimidine scaffolds. nih.gov While classical methods for pyrimidine synthesis are well-established, there is a continuous need for more efficient, sustainable, and versatile synthetic strategies. wikipedia.org
Future research in this area could focus on:
Catalyst Development: Investigating new catalysts for the key cyclization and substitution reactions to improve yields and reduce reaction times.
Flow Chemistry: Implementing continuous flow synthesis for the production of this compound and its derivatives, which can offer better control over reaction parameters and facilitate scalability.
Late-Stage Functionalization: Developing methods for the direct modification of the pyrimidine core at a late stage of the synthesis, allowing for the rapid generation of a diverse library of analogues.
A deeper understanding of the reactivity of the this compound core could also lead to the discovery of new chemical transformations and the synthesis of novel heterocyclic systems.
Development as a Molecular Probe for Specific Biological Targets (Research Tools)
The inherent structural features of this compound, such as its hydrogen bonding donors and acceptors, and its aromatic regions, make it an attractive candidate for development as a molecular probe. With appropriate functionalization, this compound could be used to investigate the structure and function of specific biological targets.
Potential modifications for developing molecular probes include:
Attachment of a Fluorophore: Conjugating a fluorescent dye to the molecule would allow for its visualization within cells and tissues.
Incorporation of a Photo-crosslinker: Introducing a photoreactive group would enable the covalent labeling of binding partners upon UV irradiation.
Biotinylation: Attaching a biotin (B1667282) tag would facilitate the purification of target proteins through affinity chromatography.
The selection of the biological target would be guided by the known activities of similar pyrimidine derivatives, which have shown a wide range of pharmacological effects. gsconlinepress.commdpi.com
Integration into Supramolecular Assemblies or Materials Science Research
The ability of pyrimidine derivatives to form predictable hydrogen bonding networks and engage in π-π stacking interactions makes them excellent building blocks for supramolecular chemistry and materials science. acs.orgresearchgate.net The this compound molecule possesses both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and hydroxyl oxygen), making it well-suited for the construction of self-assembling systems.
Future research could explore:
Crystal Engineering: Studying the solid-state packing of this compound and its analogues to design new crystalline materials with desired properties. tandfonline.com
Liquid Crystals: Modifying the structure to induce liquid crystalline behavior, which could have applications in display technologies.
Organic Frameworks: Using this molecule as a linker for the construction of porous organic frameworks for applications in gas storage or catalysis.
Luminescent Materials: Investigating the photophysical properties of this compound and its derivatives, as many pyrimidine-based systems exhibit interesting luminescent behavior. researchgate.net
The bromine atom also provides a handle for further functionalization through cross-coupling reactions, expanding the possibilities for creating complex materials.
Addressing Current Challenges and Unexplored Chemical Spaces in Pyrimidine Chemistry
Research on this compound can contribute to addressing some of the broader challenges in pyrimidine chemistry and exploring new areas of chemical space. acs.orgacs.org
Current challenges that could be addressed include:
Selective Functionalization: Developing methods for the regioselective modification of the pyrimidine ring in the presence of multiple reactive sites.
Expanding Structural Diversity: Moving beyond traditional substitution patterns to create novel pyrimidine-based scaffolds with three-dimensional complexity. researchgate.net
Understanding Structure-Property Relationships: Systematically studying how modifications to the structure of this compound affect its physical, chemical, and biological properties to build predictive models.
By focusing on this specific yet versatile molecule, researchers can push the boundaries of pyrimidine chemistry, leading to the discovery of new compounds with novel applications in medicine, materials science, and beyond.
Q & A
Q. How are conflicting NMR shifts reconciled across solvent systems or experimental setups?
- Methodology :
- Solvent Calibration : Use deuterated solvents (DMSO-d, CDCl) with internal standards (TMS).
- Temperature Control : Ensure consistent probe temperature to avoid shift drift.
- Literature Cross-Validation : Compare with published shifts for similar pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
